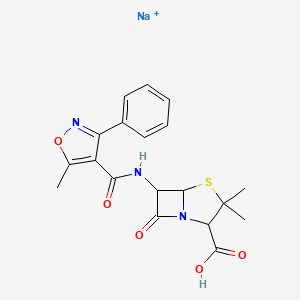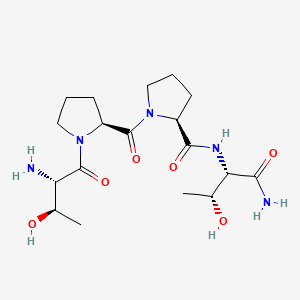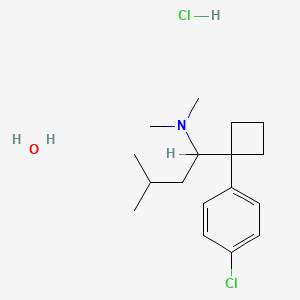
Adoprazina
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Química: Sirve como un compuesto modelo para estudiar las interacciones con los receptores y los efectos de la modulación de los receptores.
Biología: Adoprazina se utiliza en la investigación para comprender el papel de los receptores de serotonina y dopamina en los procesos biológicos.
Mecanismo De Acción
Adoprazina ejerce sus efectos actuando como un agonista completo en los receptores de serotonina 5-HT1A y un antagonista completo en los receptores de dopamina D2 y D3 . Esta doble acción ayuda a controlar los síntomas positivos de la esquizofrenia mediante el bloqueo del receptor de dopamina y mejora los síntomas negativos y los déficits cognitivos a través de la activación del receptor de serotonina . Los objetivos moleculares involucrados incluyen los receptores 5-HT1A, D2 y D3, que juegan un papel crucial en la neurotransmisión y la regulación del estado de ánimo y el comportamiento .
Análisis Bioquímico
Biochemical Properties
Adoprazine interacts with several key biomolecules in the body, most notably the 5-HT1A, D2, and D3 receptors . As a full 5-HT1A receptor agonist, it stimulates this receptor, which plays a crucial role in various biochemical reactions . As a full D2/3 receptor antagonist, it blocks the activity of these receptors .
Cellular Effects
Adoprazine has significant effects on various types of cells and cellular processes. By influencing the activity of 5-HT1A, D2, and D3 receptors, it can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Adoprazine exerts its effects at the molecular level through its interactions with the 5-HT1A, D2, and D3 receptors . As a 5-HT1A receptor agonist, it binds to this receptor and activates it . As a D2/3 receptor antagonist, it binds to these receptors and inhibits their activity .
Temporal Effects in Laboratory Settings
Its interactions with the 5-HT1A, D2, and D3 receptors suggest that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
Given its biochemical properties, it is likely that its effects vary with different dosages .
Metabolic Pathways
Adoprazine is involved in several metabolic pathways due to its interactions with the 5-HT1A, D2, and D3 receptors . These interactions could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of Adoprazine within cells and tissues are likely influenced by its interactions with the 5-HT1A, D2, and D3 receptors .
Subcellular Localization
Given its interactions with the 5-HT1A, D2, and D3 receptors, it is likely that it is directed to specific compartments or organelles where these receptors are located .
Métodos De Preparación
La síntesis de Adoprazina implica varios pasos clave. Una ruta sintética común incluye la condensación de 4-(2-hidroxietil)ciclohexanona con 1-(2,3-diclorofenil)piperazina, seguida de una serie de reacciones que incluyen la reducción de amonólisis y la acilación . Las condiciones de reacción típicamente implican el uso de solventes como etanol y agua, y reactivos como acetato de sodio y clorhidrato de hidroxilamina . Los métodos de producción industrial pueden variar, pero generalmente siguen rutas sintéticas similares con optimizaciones para la escala y la eficiencia.
Análisis De Reacciones Químicas
Adoprazina experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse en condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: El compuesto también puede sufrir reacciones de reducción, particularmente en presencia de agentes reductores.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.
Comparación Con Compuestos Similares
Adoprazina se compara con otros compuestos que poseen una actividad similar del receptor, como:
Aripiprazol: Un agonista parcial en los receptores D2 y un agonista en los receptores 5-HT1A.
Perospirona: Un antagonista en los receptores D2 y un agonista en los receptores 5-HT1A.
Ziprasidona: Un antagonista en los receptores D2 y un agonista en los receptores 5-HT1A.
Bifeprunox: Un agonista parcial en los receptores D2 y un agonista en los receptores 5-HT1A.
Lurasidona: Un antagonista en los receptores D2 y un agonista en los receptores 5-HT1A.
Cariprazina: Un agonista parcial en los receptores D2 y D3 y un agonista en los receptores 5-HT1A.
La singularidad de this compound radica en su actividad agonista completa en los receptores 5-HT1A y su actividad antagonista completa en los receptores D2 y D3, lo que la distingue de otros compuestos que pueden tener actividades agonistas o antagonistas parciales .
Propiedades
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-5-yl)-4-[[5-(4-fluorophenyl)pyridin-3-yl]methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O2/c25-21-6-4-19(5-7-21)20-14-18(15-26-16-20)17-27-8-10-28(11-9-27)22-2-1-3-23-24(22)30-13-12-29-23/h1-7,14-16H,8-13,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVSEUFHPNITEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CN=C2)C3=CC=C(C=C3)F)C4=C5C(=CC=C4)OCCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40944914 | |
| Record name | 1-(2,3-Dihydro-1,4-benzodioxin-5-yl)-4-{[5-(4-fluorophenyl)pyridin-3-yl]methyl}piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40944914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
222551-17-9 | |
| Record name | Adoprazine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222551179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2,3-Dihydro-1,4-benzodioxin-5-yl)-4-{[5-(4-fluorophenyl)pyridin-3-yl]methyl}piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40944914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ADOPRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SNB18Q89D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Adoprazine (SLV313) a potential atypical antipsychotic?
A: Adoprazine demonstrates promising potential as an atypical antipsychotic due to its dual-action mechanism. It acts as a potent antagonist at dopamine D2 receptors and an agonist at serotonin 5-HT1A receptors. [] This dual activity profile is thought to contribute to its therapeutic benefits in treating schizophrenia and potentially Parkinson's disease. []
Q2: How does the structure of Adoprazine relate to its activity?
A: Structure-activity relationship (SAR) studies on Adoprazine analogs have revealed key structural features influencing its binding affinity to D2 and 5-HT1A receptors. For instance, incorporating cyclopentenylpyridine and cyclopentenylbenzyl groups significantly enhances dual D2 and 5-HT1A receptor binding affinities. [] Further research explores the impact of various aryl and biaryl substituents on the piperazine or piperidine ring, aiming to optimize potency and selectivity. [, , , , , , ]
Q3: What synthetic approaches have been explored for Adoprazine and its analogs?
A: The synthesis of Adoprazine analogs typically involves a multistep process. One common approach utilizes Buchwald-Hartwig coupling reactions to connect aryl halides with protected piperazine derivatives, followed by deprotection and reductive amination with biarylaldehydes. [, ] Another method employs Suzuki-Miyaura cross-coupling reactions of cyclic vinyl boronates with aryl halides to construct the core piperidine structure, followed by similar modification steps. [, ]
Q4: Has the crystal structure of Adoprazine or its analogs been determined?
A: Yes, several studies report the successful determination of crystal structures for a range of 1-aryl-4-(biarylmethylene)piperazine analogs of Adoprazine. [, , ] These structural insights provide valuable information about the three-dimensional conformation of these molecules, which is crucial for understanding their interactions with target receptors and guiding further drug design efforts.
Q5: What are the current limitations and future directions for Adoprazine research?
A: Despite its promising preclinical profile, Adoprazine's clinical development was discontinued. While the specific reasons remain undisclosed, this highlights common challenges in drug development, such as suboptimal pharmacokinetic properties, insufficient therapeutic efficacy, or unforeseen safety concerns. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-[6-[4-[(2R)-1,4-dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B1663580.png)





![6-N-[2-[5-(diethylamino)pentan-2-ylamino]-6-methylpyrimidin-4-yl]-2-methylquinoline-4,6-diamine;trihydrochloride](/img/structure/B1663591.png)







